molecular formula C2Cl2N2O B1626505 3,5-Dichloro-1,2,4-oxadiazole CAS No. 37579-29-6

3,5-Dichloro-1,2,4-oxadiazole

Cat. No. B1626505
CAS RN: 37579-29-6
M. Wt: 138.94 g/mol
InChI Key: MEQMSOHGNAUBMS-UHFFFAOYSA-N
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Description

It belongs to the class of 1,2,4-oxadiazoles , which are five-membered heterocycles containing oxygen and nitrogen atoms. These compounds have gained attention due to their versatility in drug discovery .


Synthesis Analysis

Several synthetic methods exist for preparing 1,2,4-oxadiazoles. For instance, researchers have reported the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles through condensation reactions between nitriles, hydroxylamine, and aldehydes. These methods tolerate various substitutions at the 3- and 5-positions of the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-1,2,4-oxadiazole consists of a five-membered ring containing two chlorine atoms and an oxygen atom. The electronegativities of nitrogen and oxygen confer hydrogen bond acceptor properties to oxadiazoles .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 3,5-Dichloro-1,2,4-oxadiazole is :

Scientific Research Applications

Green Chemistry and Synthesis

1,2,4-Oxadiazoles, including derivatives like 3,5-Dichloro-1,2,4-oxadiazole, are notable for their range of biological activities, such as anti-inflammatory and antimicrobial properties. Research by Moura et al. (2019) highlights a green chemistry approach to synthesize these compounds using microwave irradiation, emphasizing eco-friendly and efficient production methods (Moura et al., 2019).

Pharmaceutical and Medical Applications

Kumar et al. (2009) explored the anti-proliferative activities of 3,5-disubstituted-1,2,4-oxadiazoles against various cancer cell lines, finding that some derivatives showed specific effectiveness against pancreatic and prostate cancer cells (Kumar et al., 2009). Similarly, Zhang et al. (2005) identified 1,2,4-oxadiazole derivatives as novel apoptosis inducers, highlighting their potential as anticancer agents (Zhang et al., 2005).

Material Science and Chemistry

In the field of materials science, 1,2,4-oxadiazoles like 3,5-Dichloro-1,2,4-oxadiazole have applications in the modification of polymers and macromolecules. Pace et al. (2015) discussed how these compounds are used in materials science, particularly fluorinated 1,2,4-oxadiazoles, for their versatility in synthesis and application (Pace et al., 2015).

Liquid Crystalline Properties

Research by Jian et al. (2014) on 3,5-disubstituted 1,2,4-oxadiazoles demonstrated their potential as liquid crystalline monomers, indicating their use in advanced materials and display technologies (Jian et al., 2014).

properties

IUPAC Name

3,5-dichloro-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2N2O/c3-1-5-2(4)7-6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQMSOHGNAUBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NOC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512110
Record name 3,5-Dichloro-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37579-29-6
Record name 3,5-Dichloro-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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